5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a pyrrolidin-1-yl group, linked via an ethyl chain to an isoxazole-3-carboxamide moiety. Such structural motifs are common in kinase inhibitors and GPCR-targeting agents, though its exact pharmacological profile remains under investigation .
Properties
IUPAC Name |
5-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c29-21(17-12-18(30-26-17)15-6-2-1-3-7-15)22-8-11-28-20-16(13-25-28)19(23-14-24-20)27-9-4-5-10-27/h1-3,6-7,12-14H,4-5,8-11H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSMHTABEWNLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide typically involves several steps:
Formation of the Pyrazolopyrimidine Core: : The synthesis begins with the preparation of the pyrazolopyrimidine core. This can be achieved through the condensation of appropriate precursors under basic conditions, often using solvents like DMF or DMSO.
Introduction of the Pyrrolidine Group: : The pyrrolidine group is introduced via a substitution reaction, where a leaving group (like a halide) on the pyrazolopyrimidine intermediate is replaced by the pyrrolidine moiety.
Attachment of the Isoxazole Ring: : The isoxazole ring is constructed through cyclization reactions, often involving hydroxylamine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Final Carboxamide Formation: : The final step involves the formation of the carboxamide bond, typically through amide coupling reactions using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
While laboratory synthesis focuses on smaller scales, industrial production would require optimization for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis, process intensification, and the use of automated reactors may be employed to scale up production while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation reactions at the phenyl ring or the pyrazolopyrimidine core, while reduction reactions can target the isoxazole ring.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at positions on the pyrazolopyrimidine and phenyl rings.
Hydrolysis: : The carboxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3
Reducing Agents: : NaBH4, LiAlH4
Substitution Reagents: : Halides, amines, hydroxylamine
Hydrolysis Conditions: : HCl, NaOH
Major Products
Oxidized phenyl derivatives
Reduced pyrazolopyrimidine derivatives
Hydrolyzed carboxamide products
Scientific Research Applications
The compound’s structure allows it to interact with various biological targets, making it valuable in:
Medicinal Chemistry: : Potential as a pharmacophore in drug design due to its interaction with enzymes and receptors.
Biological Research: : Studying signal transduction pathways and gene expression.
Industrial Chemistry: : Potential intermediates in the synthesis of more complex molecules.
Materials Science: : Use in the development of novel polymers and catalysts.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Binding to Enzymes: : The pyrazolopyrimidine core can mimic natural substrates or inhibitors, thereby modulating enzyme activity.
Receptor Interaction: : The compound can act as an agonist or antagonist at various receptors, influencing cellular responses.
Signal Pathways: : It may affect pathways involving kinases, phosphatases, or other signaling molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
(a) Pyrazolo[3,4-d]pyrimidine Derivatives
- 5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide (): Key Difference: Replaces pyrrolidin-1-yl with a 4-phenylpiperazinyl group. The phenyl substituent may enhance binding to hydrophobic pockets in targets like serotonin receptors . Pharmacokinetics: Piperazine derivatives often exhibit improved aqueous solubility but reduced blood-brain barrier penetration compared to pyrrolidine analogs.
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ): Key Difference: Incorporates a chromen-4-one moiety and fluorinated aryl groups. Implications: Fluorine atoms enhance metabolic stability and bioavailability.
(b) Isoxazole Carboxamide Variants
- 6-(4-Fluorophenyl)-3-methyl-N-(phenylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide (): Key Difference: Replaces pyrazolo[3,4-d]pyrimidine with isoxazolo[5,4-b]pyridine. Implications: The pyridine ring may reduce electron density, altering binding affinity to ATP-binding pockets.
Substituent and Linker Analysis
Pharmacological Hypotheses
- Target Compound: Likely targets kinases (e.g., JAK2 or Aurora kinases) or adenosine receptors due to pyrazolo[3,4-d]pyrimidine’s prevalence in these inhibitors.
- Example 53 (): Fluorine and chromenone motifs align with anticancer activity, possibly via topoisomerase inhibition or anti-angiogenic effects .
Biological Activity
5-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Phenyl group : Contributes to lipophilicity and potential interaction with biological membranes.
- Pyrrolidine ring : Often associated with modulating neurotransmitter systems.
- Pyrazolo[3,4-d]pyrimidine core : Known for its role in enzyme inhibition and receptor modulation.
- Isoxazole moiety : Implicated in various pharmacological activities.
Molecular Formula
IUPAC Name
5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain kinases, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, studies have shown that related compounds can inhibit CDK8, a kinase implicated in colorectal cancer progression .
Receptor Modulation
The pyrrolidine component suggests potential interactions with neurotransmitter receptors, possibly affecting dopaminergic or serotonergic signaling pathways. This could lead to applications in treating neuropsychiatric disorders.
Anticancer Properties
In vitro studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines. For example, it has shown efficacy against colorectal carcinoma cells by modulating pathways associated with tumor growth .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Isoxazole derivatives are known to exhibit such activities, possibly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Colorectal Cancer Inhibition
A study involving the administration of similar pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant tumor growth inhibition in xenograft models of colorectal cancer. The compounds modulated key signaling pathways involved in tumorigenesis, suggesting a promising avenue for further investigation .
Case Study 2: Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of related compounds indicate potential benefits in models of anxiety and depression. The modulation of neurotransmitter systems through receptor interactions may provide therapeutic avenues for mood disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure with a different substituent | CDK inhibition |
| Compound B | Different core structure | Anti-inflammatory |
| Compound C | Similar isoxazole group | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
